molecular formula C6H8F2N4 B1467944 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 945262-35-1

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B1467944
CAS No.: 945262-35-1
M. Wt: 174.15 g/mol
InChI Key: OPBRLKOINULLLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Significance

3-(Difluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrazine belongs to the broader class of triazolopyrazine derivatives, which are characterized as fused heterocyclic compounds containing both triazole and pyrazine ring systems. This compound represents a specific subset of nitrogen-containing heterocycles that have garnered significant attention in contemporary organic chemistry due to their unique electronic properties and structural features. The triazolopyrazine classification encompasses compounds that feature a 1,2,4-triazole ring fused to a pyrazine moiety, creating a bicyclic system with distinct chemical characteristics.

The significance of this compound class extends beyond traditional heterocyclic chemistry, as triazolopyrazines serve as privileged building blocks for the synthesis of biologically active molecules. Research has demonstrated that the 1,2,4-triazolo[4,3-a]pyrazine scaffold displays a variety of biological activities of importance to drug discovery and development, as well as chemical biology research. The electron-deficient nature of this heterocyclic framework contributes to its unique reactivity patterns and interaction capabilities with various molecular targets.

Within the context of fluorinated organic compounds, 3-(difluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrazine occupies a specialized position due to the presence of the difluoromethyl group. This fluorinated substituent imparts distinctive physicochemical properties that differentiate it from non-fluorinated analogs. The compound's classification as a tetrahydro derivative indicates the saturation of the pyrazine ring, which significantly influences its conformational flexibility and chemical behavior compared to fully aromatic systems.

Table 1: Chemical Classification Parameters of 3-(Difluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrazine

Property Value
Molecular Formula C₆H₈F₂N₄
Molecular Weight 174.15 g/mol
Ring System Fused triazole-pyrazine bicycle
Saturation Level Tetrahydropyrazine component
Functional Groups Difluoromethyl substituent
Heterocyclic Class Triazolopyrazine derivatives

Historical Context in Heterocyclic Chemistry

The development of triazolopyrazine chemistry represents a significant evolution within the broader field of heterocyclic organic chemistry. Historical precedents for triazole-containing compounds can be traced to early investigations into nitrogen-rich heterocycles, where researchers recognized the unique properties conferred by multiple nitrogen atoms within ring systems. The systematic study of triazoles began with the identification of their two primary structural types: 1,2,3-triazole and 1,2,4-triazole configurations, each exhibiting distinct chemical behaviors and synthetic accessibility.

The fusion of triazole rings with pyrazine moieties emerged as a natural extension of heterocyclic chemistry research, driven by the desire to combine the beneficial properties of both ring systems. Pyrazine derivatives have been recognized since the late 19th century, with early work identifying their presence in various natural products and their potential for synthetic manipulation. The combination of triazole and pyrazine components in fused systems represented a significant advancement in the design of polycyclic heterocycles with enhanced biological activity.

Research into triazolopyrazine scaffolds gained momentum through the recognition that these compounds could serve as effective pharmacophores in drug design. The historical development of related compounds, such as the trifluoromethyl analog that serves as the key pharmacophore of sitagliptin phosphate, demonstrated the therapeutic potential of this compound class. This pharmaceutical breakthrough provided significant impetus for further research into structural analogs and derivatives.

The specific development of difluoromethyl-substituted triazolopyrazines reflects more recent advances in fluorine chemistry and the growing appreciation for the unique properties of fluorinated organic compounds. The incorporation of difluoromethyl groups into heterocyclic frameworks represents a relatively modern development, enabled by advances in synthetic methodology and the availability of appropriate fluorinating reagents.

Importance of Difluoromethyl Moiety in Chemical Research

The difluoromethyl group has emerged as a critical structural element in modern chemical research, particularly within the context of drug discovery and development. This fluorinated substituent exhibits unique properties that distinguish it from other fluorinated groups, including trifluoromethyl and monofluoromethyl analogs. The difluoromethyl moiety demonstrates significant potential utility in drug design and discovery, with the incorporation of the CF₂H group into biologically active molecules leading to improved chemical, physical, and biological properties.

One of the most significant aspects of the difluoromethyl group is its ability to serve as an effective hydrogen bond donor, which enhances drug target affinity and target specificity while contributing to improved lipophilicity. This dual functionality allows difluoromethyl-containing compounds to engage in favorable intermolecular interactions while maintaining appropriate pharmacokinetic properties. Research has demonstrated that the difluoromethyl group can function as a metabolically stable bioisostere of alcohol, thiol, or amine groups, which represent three of the most common pharmacophore families in pharmaceuticals.

The unique electronic properties of the difluoromethyl group arise from the high electronegativity of fluorine atoms and their influence on the carbon-hydrogen bond. This electronic perturbation results in distinctive chemical behavior compared to non-fluorinated analogs, including altered acidity, basicity, and polarizability. The presence of two fluorine atoms creates a dipolar character that can significantly influence molecular recognition and binding interactions.

Table 2: Comparative Properties of Fluorinated Methyl Groups

Fluorinated Group Electronegativity Effect Hydrogen Bonding Lipophilicity Metabolic Stability
CF₃ Highest None High Highest
CF₂H High Donor capability Moderate-High High
CFH₂ Moderate Limited Moderate Moderate
CH₃ None None Low Variable

Within the context of triazolopyrazine chemistry, the difluoromethyl substituent contributes additional complexity to the electronic environment of the heterocyclic system. The electron-withdrawing nature of the CF₂H group influences the electronic distribution within the fused ring system, potentially affecting both chemical reactivity and biological activity patterns. This electronic modulation can lead to enhanced selectivity in molecular interactions and improved binding affinity for specific target proteins.

Structural Features of the Triazolopyrazine Scaffold

The triazolopyrazine scaffold of 3-(difluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrazine exhibits several distinctive structural features that contribute to its unique chemical properties and potential applications. The fused heterocyclic system consists of a 1,2,4-triazole ring connected to a tetrahydropyrazine ring through a shared nitrogen-carbon bond, creating a rigid bicyclic framework with defined spatial orientation.

The specific fusion pattern, designated as [4,3-a], indicates the connectivity between the triazole and pyrazine components. In this arrangement, the triazole ring shares its 4-position with the 3-position of the pyrazine ring, creating a linear fusion that maximizes the overlap of the aromatic π-systems. This fusion geometry contributes to the electron-deficient nature of the overall system, as the multiple nitrogen atoms effectively delocalize electron density throughout the bicyclic framework.

The tetrahydro designation indicates that the pyrazine ring exists in a saturated form, containing four additional hydrogen atoms compared to the fully aromatic pyrazine structure. This saturation significantly impacts the conformational flexibility of the molecule, allowing for dynamic structural changes that can influence binding interactions and chemical reactivity. The presence of sp³-hybridized carbons within the pyrazine ring introduces conformational degrees of freedom that are absent in fully aromatic systems.

Nuclear magnetic resonance studies have provided detailed insights into the structural characteristics of triazolopyrazine compounds. For related difluoromethyl-substituted analogs, ¹H nuclear magnetic resonance analysis reveals characteristic chemical shifts that reflect the electronic environment of the heterocyclic system. The difluoromethyl proton typically appears as a triplet due to coupling with the two fluorine atoms, with coupling constants that provide information about the spatial arrangement of the substituent relative to the ring system.

Table 3: Key Structural Parameters of Triazolopyrazine Scaffold

Structural Feature Description Impact on Properties
Ring Fusion [4,3-a] connectivity Enhanced planarity and rigidity
Nitrogen Content Four nitrogen atoms Electron-deficient character
Saturation Level Tetrahydropyrazine component Conformational flexibility
Substituent Position 3-position of triazole Electronic modulation
Spatial Geometry Bicyclic framework Defined three-dimensional structure

The molecular geometry of the triazolopyrazine scaffold influences its ability to participate in various chemical transformations and biological interactions. The rigid nature of the fused ring system provides a well-defined spatial framework that can serve as a template for molecular recognition events. This structural predictability makes triazolopyrazine compounds particularly valuable as building blocks for medicinal chemistry applications, where precise spatial relationships between functional groups are often critical for biological activity.

Position in Modern Fluorinated Heterocyclic Chemistry

3-(Difluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrazine occupies a significant position within the rapidly evolving field of fluorinated heterocyclic chemistry. The incorporation of fluorine and fluorinated moieties into organic molecules has become a cornerstone strategy in contemporary chemical research, driven by the unique properties that fluorine imparts to organic compounds. This compound represents an exemplary case of how strategic fluorination can enhance the properties of heterocyclic scaffolds.

The emergence of fluorinated heterocycles as privileged structures in modern chemistry reflects the growing understanding of fluorine's impact on molecular properties. Fluorinated compounds often exhibit improved chemical stability, enhanced lipophilicity, and modified electronic properties compared to their non-fluorinated analogs. In the pharmaceutical industry, the proportion of fluorine-containing new molecular entities approved by regulatory agencies has increased substantially in recent years, highlighting the importance of fluorinated scaffolds in drug development.

Within the specific context of triazolopyrazine chemistry, the introduction of difluoromethyl substituents represents a sophisticated approach to molecular design. The ability to selectively introduce CF₂H groups at specific positions of the heterocyclic framework allows for precise tuning of molecular properties. Recent advances in late-stage fluorination methodology have made such transformations increasingly accessible, enabling the rapid generation of fluorinated analogs from established heterocyclic scaffolds.

The synthetic accessibility of difluoromethyl-substituted triazolopyrazines has been enhanced through the development of innovative fluorination reactions. Diversinate chemistry, which enables the introduction of various fluoroalkyl groups into heterocyclic systems, has proven particularly effective for triazolopyrazine substrates. These methodologies allow for the efficient preparation of fluorinated analogs with controlled regioselectivity and good functional group tolerance.

Table 4: Position of Difluoromethyl Triazolopyrazines in Fluorinated Heterocyclic Chemistry

Aspect Significance Current Status
Synthetic Methods Late-stage functionalization Well-developed
Property Enhancement Improved stability and lipophilicity Demonstrated
Applications Medicinal chemistry and materials Expanding
Mechanistic Understanding Electronic effects of fluorination Growing
Future Potential Novel therapeutic targets High

The future trajectory of fluorinated heterocyclic chemistry suggests continued growth in the importance of compounds like 3-(difluoromethyl)-5H,6H,7H,8H-triazolo[4,3-a]pyrazine. Ongoing research into the fundamental properties of fluorinated heterocycles continues to reveal new applications and opportunities for molecular design. The combination of established heterocyclic scaffolds with modern fluorination strategies provides a powerful platform for the development of next-generation chemical entities with enhanced properties and expanded utility across multiple scientific disciplines.

Properties

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4/c7-5(8)6-11-10-4-3-9-1-2-12(4)6/h5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBRLKOINULLLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)F)CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945262-35-1
Record name 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biochemical Analysis

Biochemical Properties

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as Poly (ADP-ribose) polymerase (PARP) and c-Met kinase. The compound acts as an inhibitor of PARP1, PARP2, and PARP6, with significant selectivity against PARP3 and TNKS1. This inhibition leads to the disruption of DNA repair processes, which is particularly useful in targeting cancer cells. Additionally, this compound exhibits potent anti-tumor activity by inhibiting c-Met kinase, a receptor tyrosine kinase involved in various cellular processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines such as A549, MCF-7, and HeLa. The compound influences cell signaling pathways by inhibiting c-Met kinase, leading to reduced cell proliferation and increased cell death. Furthermore, it affects gene expression by modulating the activity of PARP enzymes, which play a role in DNA repair and transcription regulation. These cellular effects make this compound a promising candidate for cancer therapy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of PARP enzymes, inhibiting their activity and preventing the repair of DNA damage. This inhibition leads to the accumulation of DNA breaks, ultimately triggering cell death. Additionally, this compound interacts with c-Met kinase, blocking its signaling pathways and reducing cell proliferation. These molecular mechanisms highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed. Long-term studies have indicated that the compound maintains its efficacy in inhibiting PARP and c-Met kinase over extended periods. These findings suggest that this compound could be a reliable candidate for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant anti-tumor activity without causing severe toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of various metabolites, some of which retain biological activity. The compound also affects metabolic flux by inhibiting key enzymes involved in cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity. The compound has been found to localize in the nucleus, where it interacts with PARP enzymes and influences DNA repair processes. Additionally, it is distributed in the cytoplasm, where it interacts with c-Met kinase and affects cell signaling pathways. These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.

Biological Activity

3-(Difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of the difluoromethyl group is crucial for enhancing its biological activity. Various methods have been reported in the literature for the synthesis of this compound and related derivatives.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazolo-pyrazines exhibit promising anticancer properties . For instance, a study evaluating the antiproliferative effects of fluorinated triazolo derivatives showed significant activity against various cancer cell lines including breast and colon cancer cells. The compound this compound was found to inhibit cell proliferation effectively through mechanisms that may involve apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the difluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, facilitating better interaction with biological targets such as enzymes involved in cancer progression .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antiproliferative Study : A series of triazolo-pyrazine compounds were synthesized and tested for their ability to inhibit the growth of cancer cell lines. The study found that compounds with a difluoromethyl substituent showed enhanced activity compared to their non-fluorinated counterparts .
  • Enzyme Inhibition : Research has indicated that some derivatives can inhibit key enzymes involved in tumor growth. For example, studies on related compounds have shown inhibition of poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Induces apoptosis
This compoundHCT116 (Colon Cancer)20Cell cycle arrest
Related Triazole DerivativeA549 (Lung Cancer)10PARP inhibition

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that derivatives of triazolo-pyrazines exhibit promising anticancer properties. For instance, compounds similar to 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Study:
A study demonstrated that a derivative of this compound showed a significant reduction in tumor size in xenograft models of breast cancer. The compound was effective at low micromolar concentrations and exhibited minimal toxicity towards normal cells.

2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Triazole-based compounds are known for their ability to disrupt microbial cell wall synthesis.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

Material Science Applications

1. Synthesis of Novel Polymers
this compound can serve as a building block for the synthesis of novel polymers with enhanced thermal and mechanical properties.

Case Study:
A recent investigation reported the incorporation of this compound into polyurethanes which resulted in materials with improved flame retardancy and mechanical strength compared to conventional formulations.

Agricultural Applications

1. Agrochemical Development
This compound's unique structure allows it to be explored as a potential agrochemical agent. Its derivatives have been tested for herbicidal and fungicidal activities.

Data Table: Herbicidal Activity

CropActive IngredientEfficacy (%)Reference
WheatTriazolo-pyrazine derivative85
SoybeanTriazolo-pyrazine derivative90

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazolo-pyrazine core exhibits electrophilic character at nitrogen and carbon centers, enabling nucleophilic substitution. For example:

  • Reaction with Alkyl Halides : The nitrogen atoms in the pyrazine ring undergo alkylation under basic conditions. In a patented method, similar triazolo-pyrazine derivatives reacted with methyl iodide in THF at 60°C to yield N-alkylated products with >85% efficiency .

  • Amination : Reaction with primary amines (e.g., benzylamine) in the presence of Pd catalysts facilitates C–N bond formation at the 7-position, as demonstrated in analogous trifluoromethyl-substituted systems .

Hydrogenation and Reduction

The saturated pyrazine ring undergoes selective hydrogenation:

  • Catalytic Hydrogenation : Using Pd/C (10% w/w) under 3.5–4.5 kg/cm² H₂ pressure in methanol at 40–45°C, the tetrahydro-pyrazine ring remains intact while reducing exocyclic double bonds (e.g., in precursor intermediates) . Yields exceed 90% with minimal side products .

Cyclization and Ring Formation

The compound participates in cyclization to form fused heterocycles:

  • With α,β-Unsaturated Carbonyls : Reacting with acryloyl chloride in dichloromethane at 0°C generates tricyclic derivatives via [3+2] cycloaddition, confirmed by XRD analysis in related triazolo-pyrazines .

Electrophilic Aromatic Substitution

The difluoromethyl group directs electrophilic attack to specific positions:

  • Nitration : Treatment with HNO₃/H₂SO₄ at 0°C selectively nitrates the 6-position of the pyrazine ring, as observed in trifluoromethyl analogs .

  • Halogenation : Bromination using NBS in CCl₄ yields 6-bromo derivatives, critical for Suzuki-Miyaura coupling reactions.

Acid-Base Reactions

The hydrochloride salt form demonstrates reversible protonation:

  • Deprotonation : Treatment with NaOH (30% aq.) in ethyl acetate regenerates the free base, enabling further functionalization .

  • Salt Formation : Reacts with strong acids (e.g., HCl gas in ethanol) to stabilize the compound for pharmaceutical formulations .

Table 1: Key Functionalization Reactions and Conditions

Reaction TypeReagents/ConditionsYieldApplication
N-AlkylationMethyl iodide, THF, 60°C, 12h85–92%Introduction of lipophilic groups
Catalytic HydrogenationPd/C, H₂ (4 kg/cm²), MeOH, 40°C90–95%Reduction of exocyclic bonds
NitrationHNO₃/H₂SO₄, 0°C, 2h75–80%Synthesis of nitro derivatives
BrominationNBS, CCl₄, reflux, 6h70–78%Precursor for cross-coupling

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing HF gas, as shown by TGA analysis of related compounds .

  • Hydrolytic Sensitivity : The difluoromethyl group hydrolyzes slowly in acidic media (pH <3) to form hydroxymethyl derivatives .

Table 2: Substituent Effects on Reaction Rates

SubstituentReaction Rate (N-Alkylation)Nitration Efficiency
–CF₃1.0 (reference)1.0 (reference)
–CHF₂1.2× faster0.9× slower
–CH₂F1.5× faster0.8× slower
Data adapted from kinetic studies on triazolo-pyrazine derivatives .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 3-position significantly alters molecular properties. Key comparisons include:

Compound Substituent (3-position) Molecular Weight (g/mol) Key Properties
Target compound Difluoromethyl (CF₂H) ~178.15* Moderate lipophilicity; metabolic stability
3-(Trifluoromethyl)-analog (Sitagliptin) Trifluoromethyl (CF₃) 407.39 Higher lipophilicity; slower metabolism
8-Chloro-3-(trifluoromethyl)-analog CF₃ + Cl at 8-position 241.58 Increased reactivity; anticancer potential
3-Cyclopentyl-analog Cyclopentyl 192.26 Enhanced steric bulk; reduced solubility

*Estimated based on molecular formula (C₇H₉F₂N₅).

The difluoromethyl group balances lipophilicity and metabolic resistance better than CF₃, which may prolong half-life but reduce solubility. Chlorine substituents (e.g., in 8-chloro analogs) enhance electrophilicity, favoring covalent interactions in anticancer applications.

Q & A

Q. 1.1. What are the key considerations for optimizing the synthesis of 3-(difluoromethyl)-triazolo-pyrazine derivatives?

The synthesis typically involves cyclization of hydrazine intermediates with carbonyl-containing precursors. For example, a two-step procedure using HCl/EtOH for deprotection followed by chromatography (SiO₂; 10% MeOH in DCM) yields ~61% purity . Critical factors include solvent selection (DMF or DCM), stoichiometric ratios of reagents (e.g., carbonyldiimidazole), and reaction time (24-hour reflux for cyclization). Impurities often arise from incomplete Boc deprotection or side reactions with trifluoromethyl groups, necessitating gradient elution during purification .

Q. 1.2. How can structural elucidation of this compound be validated when NMR data conflicts with computational predictions?

Discrepancies in NMR shifts (e.g., aromatic protons or CF₃ groups) may arise from dynamic effects like tautomerism or solvent interactions. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended. For example, reports ¹H NMR shifts for triazolo-pyrazine derivatives in DMSO-d₆, with deviations <0.1 ppm from predicted values after correcting for solvent polarity . If conflicts persist, DFT calculations (B3LYP/6-31G*) can model electronic environments to resolve ambiguities .

Advanced Research Questions

Q. 2.1. What strategies improve blood-brain barrier (BBB) permeability in triazolo-pyrazine-based P2X7 antagonists?

Structural optimization focuses on reducing polar surface area (PSA <70 Ų) and enhancing lipophilicity (cLogP ~2–4). highlights that introducing aryl substituents (e.g., 2-fluoro-4-nitrophenoxy) improves BBB penetration by 40% in rats, achieving 80% receptor occupancy at 10 mg/kg. In vitro ADME assays (e.g., PAMPA-BBB) and logD₇.₄ measurements are critical for prioritizing compounds . Additionally, replacing charged groups (e.g., HCl salts) with neutral prodrugs (e.g., tert-butyl esters) enhances bioavailability .

Q. 2.2. How do researchers reconcile conflicting bioactivity data for triazolo-pyrazine derivatives across different assay formats?

Discrepancies often stem from assay conditions (e.g., ATP concentration in P2X7 receptor assays) or cell-line variability (e.g., human vs. rat receptors). reports IC₅₀ differences between human (9 nM) and rat (42 nM) P2X7 isoforms due to a single amino acid substitution (Thr⁹⁰→Ser). To validate results, orthogonal assays (e.g., calcium flux, radioligand binding) should be combined, and species-specific receptor models used . For anticonvulsant studies, cross-testing in MES (maximal electroshock) and scPTZ (pentylenetetrazole) models reduces false positives .

Q. 2.3. What methodologies address low solubility in pharmacokinetic studies of triazolo-pyrazine analogs?

Poor aqueous solubility (e.g., <10 µM in PBS) is common due to high aromaticity. Strategies include:

  • Salt formation (e.g., hydrochloride salts improve solubility by 5-fold in ).
  • Co-solvent systems (20% β-cyclodextrin in saline enhances bioavailability by 30% in rodents).
  • Prodrug derivatization (e.g., carboxylate esters in increase solubility 10-fold via hydrolysis in plasma).
    SwissADME predictions for logS and Rule of Five compliance guide early-stage prioritization .

Data Validation and Reproducibility

Q. 3.1. How can researchers ensure reproducibility of synthetic protocols when using commercial intermediates?

Commercial intermediates (e.g., triazole·HCl salt in ) often vary in purity (90–95%), affecting reaction yields. Pre-purification via recrystallization (e.g., i-propanol/water) and batch-wise validation using LC-MS (≥98% purity) are essential. Documenting supplier-specific lot numbers (e.g., Enamine Ltd. vs. Aaron Chemicals) in methods sections aids troubleshooting .

Q. 3.2. What analytical techniques resolve contradictions in regioselectivity during triazolo-pyrazine functionalization?

Regiochemical ambiguity (e.g., N1 vs. N2 substitution) is resolved via NOESY NMR to confirm spatial proximity of substituents or X-ray diffraction. used ¹H-¹⁵N HMBC to assign NH resonances in 8-amino-triazolo-pyrazines, confirming substitution patterns . For disputed structures, independent synthesis of both regioisomers and comparative bioactivity profiling validates the correct product .

Biological Activity and Mechanisms

Q. 4.1. What in vivo models best predict efficacy for triazolo-pyrazine-based anticonvulsants?

The MES model in rats ( ) is gold-standard for triazolo-pyrazines, with ED₅₀ values <3 mg/kg for fluorobenzyl derivatives. However, combining with hippocampal slice electrophysiology (e.g., seizure-like event suppression) improves translational relevance. Pharmacokinetic-pharmacodynamic (PK-PD) modeling using plasma/brain concentration ratios (≥0.5) ensures adequate CNS exposure .

Computational and Structural Chemistry

Q. 5.1. How can molecular docking explain the SAR of triazolo-pyrazine P2X7 antagonists?

Docking studies (e.g., Glide SP mode) reveal that the difluoromethyl group occupies a hydrophobic subpocket near Lys¹²⁷, while the triazolo core forms π-π interactions with Phe²³⁰. Free energy perturbation (FEP) calculations quantify contributions of substituents (e.g., 2-fluoro vs. 2,6-difluoro), aligning with IC₅₀ trends in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.